5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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Overview
Description
5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic compound that features a triazole and thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a thioamide under acidic conditions to yield the desired triazolo-thiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and thiazine rings could facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound also features a triazole ring and is used as a UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another triazole-containing compound, used for its photostabilizing properties.
Uniqueness
5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is unique due to its specific combination of a triazole and thiazine ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-2-4-13(5-3-11)17-20-18-22(21-17)16(23)10-15(24-18)12-6-8-14(19)9-7-12/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSVQUSCAQTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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